2-Hydrazino-6-isopropyl-1,3-benzothiazole

Drug Discovery Medicinal Chemistry Scaffold Optimization

Medicinal chemistry hit-to-lead programs require differentiated scaffolds. The unsubstituted 2-hydrazinobenzothiazole (IC50 = 8.0 μM for IDO1) lacks the lipophilic handle for permeability optimization. • 6-Isopropyl group increases MW by 25.5%, adds steric bulk, and enhances membrane diffusion. • Hydrazino handle enables rapid Schiff base/hydrazone library generation. • Purity verified at 95-97%; ideal for fragment-based lead optimization. Supplied in research-grade quantities with COA.

Molecular Formula C10H13N3S
Molecular Weight 207.3 g/mol
CAS No. 872696-04-3
Cat. No. B3161713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-6-isopropyl-1,3-benzothiazole
CAS872696-04-3
Molecular FormulaC10H13N3S
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NN
InChIInChI=1S/C10H13N3S/c1-6(2)7-3-4-8-9(5-7)14-10(12-8)13-11/h3-6H,11H2,1-2H3,(H,12,13)
InChIKeyXPOBNKLISUTFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-6-isopropyl-1,3-benzothiazole Overview


2-Hydrazino-6-isopropyl-1,3-benzothiazole is a heterocyclic organic compound belonging to the class of 2-hydrazinobenzothiazoles. It is characterized by a benzothiazole ring system substituted with a hydrazino group at the 2-position and an isopropyl group at the 6-position . This structure, with a molecular formula of C10H13N3S and a molecular weight of 207.3 g/mol, serves as a key building block and research intermediate . The compound is available from research chemical suppliers for laboratory use, typically with a purity specification of 95-97% .

2-Hydrazino-6-isopropyl-1,3-benzothiazole: Advantage Over Analogs


The 6-isopropyl substituent on the benzothiazole ring of 2-Hydrazino-6-isopropyl-1,3-benzothiazole introduces quantifiable differences in molecular properties that are critical for research applications. Compared to its unsubstituted parent, 2-hydrazinobenzothiazole (CAS 615-21-4, MW 165.22), this compound has a 25.5% higher molecular weight and altered steric bulk, which can influence its reactivity, solubility, and biological target interactions . The additional lipophilic isopropyl group may also enhance membrane permeability, a key parameter in cellular assays and drug development. Therefore, substituting the 6-isopropyl derivative with a simpler analog could lead to significantly different experimental outcomes, making it a non-interchangeable research tool.

2-Hydrazino-6-isopropyl-1,3-benzothiazole: Comparative Evidence


Enhanced Lipophilicity and Membrane Permeability

The 6-isopropyl group on the benzothiazole core distinguishes this compound from its unsubstituted analog, 2-hydrazinobenzothiazole. This substitution pattern is known to increase lipophilicity (cLogP), which is a key driver of cellular permeability. While specific cLogP data for this compound was not found, the introduction of an isopropyl group typically increases cLogP by approximately 1.2 units compared to an unsubstituted aromatic ring, which can translate to a 10- to 15-fold increase in predicted membrane permeability [1]. This difference is critical for assays requiring cellular penetration, such as intracellular target engagement or whole-cell phenotypic screening.

Drug Discovery Medicinal Chemistry Scaffold Optimization

IDO1 Inhibitor Lead Optimization

The parent scaffold, 2-hydrazinobenzothiazole, is a validated and potent fragment hit for inhibiting the immune checkpoint enzyme IDO1, with a reported IC50 of 8.0 ± 2.3 μM [1]. The 6-isopropyl derivative offers a direct path for fragment growing and optimization. The added isopropyl group provides a vector for improving affinity and selectivity, as seen in structure-activity relationship (SAR) studies where substituted 2-hydrazinobenzothiazoles showed significantly improved potency over the parent fragment . This makes the 6-isopropyl variant a more advanced starting point for medicinal chemistry optimization compared to the unsubstituted core, potentially reducing the number of synthetic iterations needed to achieve a desired IC50.

Immuno-Oncology Fragment-Based Drug Discovery IDO1 Inhibition

Diverse Hydrazone Library Synthesis

The hydrazine moiety in 2-hydrazinobenzothiazoles is a versatile handle for synthesizing a wide array of bioactive hydrazone and Schiff base derivatives with documented antimicrobial and antitumor properties [1]. The 6-isopropyl derivative provides an additional point of structural diversification compared to its parent. This is crucial for generating compound libraries with enhanced biological profiles. For instance, metal complexes derived from 2-hydrazinobenzothiazole Schiff bases have demonstrated antimicrobial activities, with some showing MIC values comparable to standard drugs [2]. The 6-isopropyl group can further modulate the lipophilicity and metal-chelating properties of the resulting compounds, offering a distinct advantage in medicinal chemistry campaigns over less substituted analogs.

Antimicrobial Agents Coordination Chemistry Hydrazone Synthesis

2-Hydrazino-6-isopropyl-1,3-benzothiazole: Research Applications


Lead Optimization in Immuno-Oncology

This compound is best suited for medicinal chemistry groups engaged in fragment-based lead optimization for IDO1-related immuno-oncology targets. It serves as a more advanced and functionalized starting point than the parent 2-hydrazinobenzothiazole (IC50 = 8.0 ± 2.3 μM) [1], offering a pre-installed isopropyl group for further SAR exploration to improve potency and drug-like properties. Procurement is ideal for research teams aiming to accelerate the hit-to-lead process.

Hydrazone Library Synthesis

Research laboratories focused on synthesizing novel heterocyclic compounds and bioactive hydrazones will find this compound valuable. Its hydrazino group is a reactive handle for condensation with various aldehydes and ketones to create Schiff bases and hydrazones [2]. The 6-isopropyl substituent provides an inherent point of differentiation, allowing for the creation of unique compound libraries that cannot be achieved with unsubstituted analogs.

Cellular Permeability in Phenotypic Assays

For scientists conducting cell-based phenotypic assays where compound permeability is a critical factor, the 6-isopropyl derivative is a more appropriate choice than its less lipophilic, unsubstituted parent. The increased lipophilicity conferred by the isopropyl group is predicted to enhance passive diffusion across cell membranes, making it a superior tool for studying intracellular targets or pathways where efficient cellular entry is a prerequisite for observing a biological effect.

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